![molecular formula C14H16ClN3O2 B5615581 1-(4-chloro-3-methylphenoxy)-3-(pyrimidin-4-ylamino)propan-2-ol](/img/structure/B5615581.png)
1-(4-chloro-3-methylphenoxy)-3-(pyrimidin-4-ylamino)propan-2-ol
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Overview
Description
1-(4-chloro-3-methylphenoxy)-3-(pyrimidin-4-ylamino)propan-2-ol, also known as CGP 77675, is a selective antagonist of the adenosine A1 receptor. It was first synthesized in the early 1990s and has since been used in various scientific research studies.
Mechanism of Action
1-(4-chloro-3-methylphenoxy)-3-(pyrimidin-4-ylamino)propan-2-ol 77675 works by selectively blocking the adenosine A1 receptor, which is involved in various physiological processes, including sleep regulation, pain perception, and cognition. By blocking this receptor, 1-(4-chloro-3-methylphenoxy)-3-(pyrimidin-4-ylamino)propan-2-ol 77675 can affect these processes.
Biochemical and Physiological Effects:
1-(4-chloro-3-methylphenoxy)-3-(pyrimidin-4-ylamino)propan-2-ol 77675 has been shown to have various biochemical and physiological effects. For example, it has been shown to improve cognitive function and memory in animal studies. It has also been shown to reduce pain perception in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-chloro-3-methylphenoxy)-3-(pyrimidin-4-ylamino)propan-2-ol 77675 in lab experiments is its selectivity for the adenosine A1 receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that 1-(4-chloro-3-methylphenoxy)-3-(pyrimidin-4-ylamino)propan-2-ol 77675 may have off-target effects or interact with other receptors, which can complicate the interpretation of results.
Future Directions
There are several future directions for research involving 1-(4-chloro-3-methylphenoxy)-3-(pyrimidin-4-ylamino)propan-2-ol 77675. For example, researchers could investigate its effects on other physiological processes, such as inflammation or metabolism. Additionally, researchers could study its potential therapeutic applications, such as in the treatment of cognitive disorders or pain. Finally, researchers could investigate the potential for developing more selective adenosine A1 receptor antagonists based on the structure of 1-(4-chloro-3-methylphenoxy)-3-(pyrimidin-4-ylamino)propan-2-ol 77675.
Synthesis Methods
The synthesis of 1-(4-chloro-3-methylphenoxy)-3-(pyrimidin-4-ylamino)propan-2-ol 77675 involves several steps, including the reaction of 4-chloro-3-methylphenol with 2-bromo-1-chloroethane, followed by the reaction of the resulting compound with 4-amino-pyrimidine. The final step involves the reaction of the resulting compound with 2-amino-1-propanol.
Scientific Research Applications
1-(4-chloro-3-methylphenoxy)-3-(pyrimidin-4-ylamino)propan-2-ol 77675 has been used in various scientific research studies, including studies on the adenosine A1 receptor and its role in various physiological processes. It has also been used in studies on the effects of adenosine A1 receptor antagonists on cognitive function and memory.
properties
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-(pyrimidin-4-ylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-10-6-12(2-3-13(10)15)20-8-11(19)7-17-14-4-5-16-9-18-14/h2-6,9,11,19H,7-8H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYORLYZEZKCAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CNC2=NC=NC=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-methylphenoxy)-3-(pyrimidin-4-ylamino)propan-2-OL |
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